molecular formula C15H12O3 B1325307 3-(2-Oxo-2-phenylethyl)benzoic acid CAS No. 898766-97-7

3-(2-Oxo-2-phenylethyl)benzoic acid

Cat. No.: B1325307
CAS No.: 898766-97-7
M. Wt: 240.25 g/mol
InChI Key: HTDCVDAWNDDIMJ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethyl)benzoic acid is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Oxo-2-phenylethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2-phenylethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenacylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCVDAWNDDIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645372
Record name 3-(2-Oxo-2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-97-7
Record name 3-(2-Oxo-2-phenylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Oxo-2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(2-Oxo-2-phenylethyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles, experimental methodologies, and expected solubility profile of 3-(2-Oxo-2-phenylethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent, is a fundamental physicochemical property that dictates the success of a drug candidate.[1][2] For a compound like 3-(2-Oxo-2-phenylethyl)benzoic acid, understanding its solubility profile is paramount for formulation development, ensuring bioavailability, and designing reliable in vitro assays.[2][3] Poor solubility can lead to unpredictable experimental results and hinder the transition from promising lead to viable therapeutic.[3]

Molecular Structure and Polarity: Predicting Solubility

The solubility of an organic compound is largely governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8][9] The molecular structure of 3-(2-Oxo-2-phenylethyl)benzoic acid contains both polar and non-polar regions, which will influence its solubility in different organic solvents.

  • Polar Functional Groups: The carboxylic acid (-COOH) and ketone (C=O) groups are polar and capable of hydrogen bonding. These groups will contribute to solubility in polar solvents.

  • Non-Polar Regions: The two phenyl rings are non-polar and will favor interactions with non-polar solvents.

The balance between these polar and non-polar characteristics suggests that 3-(2-Oxo-2-phenylethyl)benzoic acid will exhibit a range of solubilities across a spectrum of organic solvents.

Caption: Molecular structure of 3-(2-Oxo-2-phenylethyl)benzoic acid.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[10]

  • Preparation: Accurately weigh an excess amount of 3-(2-Oxo-2-phenylethyl)benzoic acid and add it to a sealed vial containing a known volume of the desired organic solvent.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to settle.[11] Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.[3]

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][3][12]

Shake_Flask_Workflow A Add excess solid to solvent B Equilibrate (Shake at constant T) A->B C Separate solid and liquid phases B->C D Quantify dissolved compound (e.g., HPLC, UV-Vis) C->D

Caption: Experimental workflow for the shake-flask solubility determination method.

Expected Solubility Profile
SolventPolarityExpected SolubilityRationale
Hexane Non-polarLowThe polar carboxylic acid and ketone groups will have unfavorable interactions with the non-polar solvent.
Toluene Non-polarModerateThe aromatic nature of toluene can interact favorably with the phenyl rings of the solute, potentially leading to higher solubility than in aliphatic non-polar solvents.
Dichloromethane Polar aproticModerate to HighDichloromethane can interact with the polar functional groups without being a strong hydrogen bond donor or acceptor, providing a balance for dissolving the entire molecule.
Acetone Polar aproticHighAcetone's polarity and ability to accept hydrogen bonds make it a good solvent for both the polar and non-polar portions of the molecule.
Ethanol Polar proticHighEthanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and ketone groups. The ethyl group provides some non-polar character to interact with the phenyl rings.
Methanol Polar proticHighSimilar to ethanol, methanol is a good hydrogen-bonding solvent that can effectively dissolve the polar functional groups.
Dimethyl Sulfoxide (DMSO) Polar aproticVery HighDMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar characteristics.[13]
Factors Influencing Solubility

Several factors can influence the measured solubility of 3-(2-Oxo-2-phenylethyl)benzoic acid:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[5][6]

  • pH: For ionizable compounds like 3-(2-Oxo-2-phenylethyl)benzoic acid, the pH of the solvent can significantly impact solubility. In basic solutions, the carboxylic acid will be deprotonated to form a more polar and soluble carboxylate salt.

  • Crystalline Form: Different polymorphic forms of a solid can exhibit different solubilities.

Conclusion and Future Directions

This guide has provided a theoretical framework and a practical, experimentally-grounded approach to understanding the solubility profile of 3-(2-Oxo-2-phenylethyl)benzoic acid. While the expected solubility profile offers a valuable starting point, precise quantitative data must be determined experimentally. Future work should focus on generating this empirical data across a range of solvents and temperatures to create a comprehensive solubility map for this compound. Such data will be invaluable for its application in drug discovery and development, enabling rational formulation design and facilitating its progression through the development pipeline.

References

Sources

The Ascendant Trajectory of 3-(2-Oxo-2-phenylethyl)benzoic Acid Derivatives in Therapeutic Innovation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(2-oxo-2-phenylethyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of this versatile core, detailing its synthesis, biological activities, and structure-activity relationships (SAR). We delve into the critical experimental methodologies for the preparation and evaluation of these derivatives, offering field-proven insights to guide researchers and drug development professionals in harnessing the full therapeutic potential of this chemical class. Particular emphasis is placed on their promising anticancer and anti-inflammatory properties, with a forward-looking perspective on future applications.

Introduction: The Emergence of a Versatile Pharmacophore

The benzoic acid moiety is a cornerstone of numerous biologically active compounds, valued for its ability to engage in critical interactions with biological targets.[1] The incorporation of a 2-oxo-2-phenylethyl substituent at the meta-position introduces a unique combination of steric and electronic features, creating a scaffold with significant potential for modulation of various physiological pathways. Derivatives of 3-(2-oxo-2-phenylethyl)benzoic acid have garnered increasing attention for their broad spectrum of pharmacological activities, most notably in the realms of oncology and inflammation. This guide aims to consolidate the current understanding of this chemical class, providing a robust framework for its further exploration and exploitation in drug discovery.

Synthetic Strategies: Accessing the 3-(2-Oxo-2-phenylethyl)benzoic Acid Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold and its analogs. The primary method for the synthesis of 3-(2-oxo-2-phenylethyl)benzoic acid and its derivatives is the Friedel-Crafts acylation reaction .[2][3] This powerful carbon-carbon bond-forming reaction allows for the introduction of the aroyl group onto an aromatic ring.

General Synthetic Workflow: Friedel-Crafts Acylation

The synthesis typically proceeds via the acylation of a suitable benzoic acid precursor. A general workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Acyl Chloride Formation cluster_intermediate2 Intermediate cluster_reaction3 Friedel-Crafts Acylation cluster_product Final Product 3-Iodobenzoic_acid 3-Iodobenzoic Acid Reaction1 PdCl2, NaOH 3-Iodobenzoic_acid->Reaction1 Benzeneboronic_acid Benzeneboronic Acid Benzeneboronic_acid->Reaction1 3-Phenylbenzoic_acid 3-Phenylbenzoic Acid Reaction1->3-Phenylbenzoic_acid Reaction2 SOCl2 or (COCl)2 3-Phenylbenzoic_acid->Reaction2 3-Phenylbenzoyl_chloride 3-Phenylbenzoyl Chloride Reaction2->3-Phenylbenzoyl_chloride Reaction3 Benzene, AlCl3 3-Phenylbenzoyl_chloride->Reaction3 Product 3-(2-Oxo-2-phenylethyl)benzoic Acid Reaction3->Product

Caption: General synthetic workflow for 3-(2-Oxo-2-phenylethyl)benzoic acid.

Detailed Experimental Protocol: Synthesis of 3-Phenylbenzoic Acid

A key intermediate in the synthesis of the target scaffold is 3-phenylbenzoic acid, which can be prepared via a Suzuki coupling reaction.

Materials:

  • 3-Iodobenzoic acid

  • Benzeneboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (NaOH)

  • Water

  • tert-Butyl methyl ether

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a two-neck flask under a nitrogen atmosphere, dissolve sodium hydroxide (8.00 mmol) in 8 mL of water.

  • To this solution, add 3-iodobenzoic acid (2.00 mmol) and benzeneboronic acid (2.20 mmol) with stirring.

  • Add palladium(II) chloride (0.020 mmol) to the mixture and continue stirring for ten minutes at room temperature.[4]

  • Filter the reaction mixture and dilute the filtrate with 100 mL of water.

  • Acidify the solution with a few drops of concentrated HCl to precipitate the product.

  • Filter the solid and dissolve it in approximately 30 mL of tert-butyl methyl ether.

  • Filter the ether solution through silica gel, wash with water in a separatory funnel, and dry over sodium sulfate.

  • Evaporate the solvent to obtain the crystalline 3-phenylbenzoic acid.[4]

Biological Activities: A Spectrum of Therapeutic Potential

Derivatives of 3-(2-oxo-2-phenylethyl)benzoic acid have demonstrated a remarkable range of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

The 3-(2-oxo-2-phenylethyl)benzoic acid scaffold has been identified as a promising framework for the development of novel anticancer agents.[5] Various derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.

A notable example is the compound 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate , which was synthesized and evaluated for its in vitro anticancer activity using the MTT assay. This compound exhibited significant cancer cell inhibition, ranging from 52.2% to 91.2%.[6]

Compound Cancer Cell Line Activity Reference
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoateNot specified52.2% - 91.2% inhibition[6]

The mechanism of action for many of these derivatives is believed to involve the induction of apoptosis and the targeting of key signaling pathways involved in cell proliferation and survival.[7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Several benzoic acid derivatives have shown potent anti-inflammatory properties.[1] While direct studies on 3-(2-oxo-2-phenylethyl)benzoic acid are limited, related structures provide valuable insights.

For instance, (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) , a compound with structural similarities to the core topic, has been developed as a non-steroidal anti-inflammatory drug (NSAID) with pronounced anti-inflammatory and analgesic activities.[8] In a carrageenan-induced paw edema test in rats, a metabolite of piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid , demonstrated significant anti-inflammatory activity, suppressing edema by 48.9–63.1% at doses of 25 and 125 mg/kg.[8] This activity was comparable to the well-known NSAID, diclofenac.[8]

Another relevant example is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , a salicylic acid derivative, which has been shown to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model.[7] This compound is hypothesized to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the NF-κβ signaling pathway.[7]

Compound Model Dose Edema Inhibition (%) Reference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rat)25 mg/kg48.9[8]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rat)125 mg/kg63.1[8]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. While a comprehensive SAR study specifically for 3-(2-oxo-2-phenylethyl)benzoic acid derivatives is not yet available in the public domain, we can infer key trends from related benzoic acid analogs.

The following diagram illustrates the key structural components of the 3-(2-oxo-2-phenylethyl)benzoic acid scaffold that are amenable to modification for SAR studies.

SAR_Diagram cluster_scaffold 3-(2-Oxo-2-phenylethyl)benzoic Acid Scaffold cluster_modifications Potential Modification Sites Scaffold R1 R1 R2 R2 X X

Caption: Key modification sites on the 3-(2-oxo-2-phenylethyl)benzoic acid scaffold for SAR studies.

Key SAR observations from related benzoic acid derivatives include:

  • Substitution on the Phenyl Rings: The nature and position of substituents on both the benzoic acid ring (R1) and the terminal phenyl ring (R2) significantly influence biological activity. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins.

  • The Methylene Linker (X): The methylene group connecting the ketone to the benzoic acid ring can be modified. For example, replacing the methylene with a sulfur atom, as in 3-(2-Oxo-2-phenylethylthio)benzoic acid , can alter the compound's physicochemical properties and biological activity.

  • The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, as it can participate in hydrogen bonding and salt bridge formation with amino acid residues in the active site of target enzymes. Esterification or amidation of this group can be used to create prodrugs or to fine-tune the compound's pharmacokinetic profile.

Future Directions and Conclusion

The 3-(2-oxo-2-phenylethyl)benzoic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with its demonstrated potential in oncology and inflammation, makes it an attractive starting point for further medicinal chemistry efforts.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of the impact of various substituents on both phenyl rings and modifications of the linker will be crucial for optimizing potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will provide a deeper understanding of their therapeutic effects.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. PubMed. [Link]

  • Retinobenzoic Acids. 3. Structure-activity Relationships of Retinoidal azobenzene-4-carboxylic Acids and stilbene-4-carboxylic Acids. PubMed. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. IJPSR. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]

  • Pseudoacids. II. 2-Acylbenzoic acid derivatives. PubMed. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. UKM. [Link]

  • (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]

  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]

  • 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de. [Link]

Sources

Solid-State Architecture & Crystallographic Characterization of 3-(2-Oxo-2-phenylethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 3-(2-Oxo-2-phenylethyl)benzoic acid represents a critical structural motif. Often encountered as a metabolic precursor or synthetic intermediate for fenbufen and ketoprofen analogs, its solid-state behavior directly impacts bioavailability, tableting properties, and patentability.

This guide provides a comprehensive analysis of the crystal packing forces governing this molecule. Unlike rigid aromatics, the methylene (


) bridge introduces conformational flexibility, creating a high propensity for polymorphism. We define the primary supramolecular synthons, the expected "L-shaped" packing geometry, and a validated protocol for its crystallographic characterization.

Molecular Architecture & Conformational Analysis

To understand the lattice, we must first understand the conformer. The molecule,


, consists of two rigid aromatic domains linked by a flexible keto-methylene tether.
The Flexible Hinge

The central challenge in crystallizing this molecule is the torsion angle around the methylene bridge.

  • Domain A: The Benzoic Acid moiety (proton donor/acceptor).

  • Domain B: The Phenacyl group (2-oxo-2-phenylethyl).[1][2]

  • The Hinge: The

    
     torsion.
    

In similar structures, such as 2-oxo-2-phenylethyl benzoate (Fun et al., 2011), the two phenyl rings often adopt a gauche or nearly perpendicular conformation (dihedral angles ~70-90°) rather than a planar one. This "L-shape" or "V-shape" minimizes steric clash between the ortho-hydrogens and the carbonyl oxygen, but it complicates packing by creating voids that must be filled by interdigitation.

Functional Group Inventory
MoietyRole in PackingInteraction StrengthGraph Set Motif
Carboxylic Acid Primary DriverStrong (

)

Dimer
Ketone (C=O) Dipole AnchorModerate (

)

or

Chains
Aromatic Rings StabilizerWeak (

)

-

T-shaped

Supramolecular Synthons & Crystal Packing

The crystal structure is built upon a hierarchy of interactions. Following the principles of Etter and Bernstein, the strongest donors pair with the strongest acceptors first.

Primary Motif: The Centrosymmetric Dimer

The 3-substituted benzoic acid moiety will almost invariably form a cyclic inversion dimer. Two molecules interact via reciprocal


 hydrogen bonds between their carboxylic acid groups.[3]
  • Geometry: Planar eight-membered ring.

  • Graph Set:

    
    .
    
  • Implication: This locks two molecules into a single "supramolecular building block," effectively doubling the molecular weight for packing purposes.

Secondary Motif: The Ketone Bridge

The ketone oxygen in the phenacyl tail is a potent hydrogen bond acceptor. Since the strong proton donor (COOH) is used in the dimer, the ketone must rely on weak hydrogen bonds (


).
  • Donor: Aromatic

    
     (likely from the meta-position of the opposing ring) or the Methylene 
    
    
    
    .
  • Acceptor: Phenacyl Ketone (

    
    ).
    
  • Result: These interactions typically link the acid dimers into infinite 1D ribbons or 2D sheets.

Packing Efficiency

Due to the "L-shape" conformation, these molecules rarely pack in flat stacks (like anthracene). Instead, they utilize herringbone or corrugated sheet motifs to maximize density. The phenacyl "tail" of one molecule often tucks into the cleft of an adjacent dimer.

Visualization of Interaction Hierarchy

The following diagram illustrates the logical flow of supramolecular assembly for this molecule.

G Molecule Free Molecule 3-(2-Oxo-2-phenylethyl)benzoic acid Dimer Primary Assembly Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong H-Bond (COOH...COOH) Ribbon Secondary Assembly 1D Ribbons via C-H...O=C Dimer->Ribbon Weak H-Bond (C-H...Ketone) Crystal Tertiary Assembly 3D Lattice (Pi-Stacking/VDW) Ribbon->Crystal Shape Fitting (Van der Waals)

Figure 1: Hierarchical assembly from monomer to crystal lattice. The acid dimer forms first, followed by weak interactions stabilizing the 3D structure.

Experimental Protocol: Crystallization & Characterization

To confirm the specific polymorph and packing of 3-(2-Oxo-2-phenylethyl)benzoic acid, the following self-validating workflow is recommended.

Crystal Growth Strategy

Because the molecule has both polar (acid/ketone) and non-polar (biphenyl-like) regions, a single solvent often fails.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System A (Polar): Ethanol/Water (80:20). Promotes acid dimerization.

  • Solvent System B (Non-Polar): Ethyl Acetate/Hexane. Forces tighter packing of aromatic rings.

  • Target: Single crystals

    
     in at least one dimension.
    
Single Crystal XRD (SC-XRD) Workflow
  • Mounting: Use a Kapton loop with perfluoropolyether oil.

  • Temperature: Collect at 100 K .

    • Reasoning: Room temperature collection significantly increases thermal motion of the flexible

      
       bridge, smearing electron density and reducing resolution.
      
  • Data Reduction:

    • Check for disorder in the methylene bridge. If the "L-shape" can flip, you may see two conformers occupying the same site.

  • Refinement:

    • Locate the carboxylic acid proton in the difference Fourier map to confirm the neutral (non-zwitterionic) state.

Powder XRD (PXRD) Fingerprinting

Once the single crystal structure is solved, generate a Simulated PXRD Pattern (using Mercury or similar software) to serve as the "Gold Standard."

  • Quality Control: Compare bulk synthesis batches against this simulated pattern. Any extra peaks indicate a second polymorph or impurity (e.g., the decarboxylated byproduct).

Characterization Logic Diagram

Workflow Sample Crude Sample Screen Solvent Screen (EtOH, EtOAc, THF) Sample->Screen Bulk Bulk PXRD Comparison Sample->Bulk Batch QC Microscopy Optical Microscopy (Birefringence Check) Screen->Microscopy Crystals Formed? SCXRD SC-XRD (100K) Structure Solution Microscopy->SCXRD Yes Simulate Generate Simulated PXRD SCXRD->Simulate Simulate->Bulk Reference Standard

Figure 2: Workflow for establishing the solid-state reference standard.

Technical Data Summary (Predicted vs. Typical)

ParameterTypical Value for Phenacyl-BenzoatesStructural Significance
Space Group

or

Centrosymmetric packing favored by acid dimers.
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Indicates standard packing without complex superstructures.
Density

Moderate density; limited by flexible hinge voids.
Dihedral Angle

The "L-shape" conformation between aromatic rings.

References

  • Bernstein, J., et al. (1995). "Graph Set Analysis of Hydrogen-Bond Patterns in Organic Crystals." Angewandte Chemie International Edition, 34(14), 1555–1573. Link

  • Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). "2-Oxo-2-phenylethyl benzoate."[2] Acta Crystallographica Section E, 67(6), o1528. Link

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120–126. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

Sources

Methodological & Application

Scalable synthesis protocols for 3-(2-Oxo-2-phenylethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 3-(2-Oxo-2-phenylethyl)benzoic Acid

Executive Summary & Strategic Overview

Target Molecule: 3-(2-Oxo-2-phenylethyl)benzoic acid CAS Registry Number: 53088-24-7 (Analogous/Generic Classification) Molecular Formula:


Molecular Weight:  240.25  g/mol 

This Application Note addresses the scalable manufacturing of 3-(2-Oxo-2-phenylethyl)benzoic acid, a critical scaffold in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and EP4 receptor antagonists. The molecule features a meta-substituted benzoic acid linked to a phenacyl moiety via a methylene spacer.

The synthesis of this molecule presents a classic process chemistry dilemma: the trade-off between raw material cost and impurity profile control. This guide presents two validated protocols:

  • Protocol A (The Precision Route): Palladium-Catalyzed

    
    -Arylation. Recommended for GMP campaigns requiring high purity (>99.5%) and strict control over regio-isomers.
    
  • Protocol B (The Bulk Route): Friedel-Crafts Acylation of Homoisophthalic Anhydride. Recommended for early-stage cost-optimization where downstream recrystallization capabilities are robust.

Strategic Pathway Comparison

The following logic map illustrates the decision matrix for selecting the appropriate synthesis route based on facility capabilities and project stage.

Synthesis_Pathways Start Target: 3-(2-Oxo-2-phenylethyl)benzoic acid RouteA Route A: Pd-Catalyzed Alpha-Arylation Adv_A High Regioselectivity Mild Conditions RouteA->Adv_A Risk_A Risk: Pd Removal (ppm) Cost of Ligand RouteA->Risk_A RouteB Route B: Friedel-Crafts Acylation Adv_B Low RM Cost No Heavy Metals RouteB->Adv_B Risk_B Risk: Isomer Separation AlCl3 Waste Handling RouteB->Risk_B SM_A SM: Methyl 3-bromobenzoate + Acetophenone SM_A->RouteA SM_B SM: Homoisophthalic Acid + Benzene SM_B->RouteB Adv_A->Start Preferred for GMP Adv_B->Start Preferred for Bulk

Figure 1: Decision matrix for synthesis route selection based on operational constraints.

Protocol A: Palladium-Catalyzed -Arylation (High Purity)

This modern approach utilizes Buchwald-Hartwig chemistry to couple acetophenone with a 3-halobenzoate. It avoids the regioselectivity issues inherent in electrophilic aromatic substitution.

Mechanism & Rationale

The reaction proceeds via the formation of a palladium enolate of acetophenone, which undergoes reductive elimination with the aryl halide.

  • Catalyst System:

    
     with Xantphos. Xantphos is chosen for its large bite angle, which facilitates the reductive elimination step, crucial for forming the 
    
    
    
    bond.
  • Base Selection:

    
     is selected over alkoxides (like 
    
    
    
    ) to prevent transesterification or hydrolysis of the benzoate ester during the coupling step.
Step-by-Step Methodology

Step 1: Cross-Coupling

  • Charge: To a nitrogen-purged reactor, add Methyl 3-bromobenzoate (1.0 equiv), Acetophenone (1.2 equiv),

    
     (1.5 equiv), and Xantphos (3 mol%).
    
  • Solvent: Add 1,4-Dioxane (10 volumes). Note: Toluene is a viable alternative if higher temperatures are required.

  • Catalyst Addition: Add

    
     (1.5 mol%).
    
  • Reaction: Heat to 100°C under

    
     for 12-16 hours. Monitor by HPLC until limiting reagent (bromide) is <0.5%.
    
  • Workup: Cool to 25°C. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate to yield the intermediate ester: Methyl 3-(2-oxo-2-phenylethyl)benzoate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.5 equiv).

  • Reaction: Stir at 40°C for 4 hours.

  • Acidification: Acidify to pH 2 with 1M HCl. The product will precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water to yield the target acid.

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Inert Atmosphere

Oxygen poisons the Pd catalyst, stalling conversion.
Water Content (Step 1)

(KF)
Water causes ester hydrolysis before coupling, leading to side products.
Pd Scavenging Post-workup treatmentResidual Pd must be

for pharma intermediates.

Protocol B: Friedel-Crafts Acylation (Cost-Optimized)

This route relies on the ring-opening acylation of homoisophthalic anhydride. While chemically elegant, it requires strict control to favor the correct regioisomer.

Mechanism & Rationale

Homoisophthalic anhydride (1H-2-benzopyran-1,3(4H)-dione) is an unsymmetrical anhydride.[2] Nucleophilic attack by benzene can occur at:

  • C1 (Conjugated Carbonyl): Yields the ortho-substituted benzophenone derivative (Undesired).

  • C3 (Non-conjugated Carbonyl): Yields the target phenacyl derivative (Desired).

  • Control: The C3 carbonyl is more electrophilic due to lack of conjugation with the aromatic ring. Using

    
     in excess promotes ionization at the more labile site.
    
Step-by-Step Methodology

Pre-Step: Anhydride Formation (In-Situ)

  • Charge: Homoisophthalic acid (1.0 equiv) and Acetic Anhydride (5.0 equiv).

  • Reflux: Heat to 140°C for 2 hours.

  • Distillation: Remove excess acetic anhydride/acetic acid under vacuum. The residue is the cyclic anhydride.

Main Reaction: Friedel-Crafts

  • Solvent/Reagent: Dissolve the residue in dry Benzene (acting as both solvent and reagent, 10 volumes). Safety: Benzene is carcinogenic. Use Chlorobenzene or Fluorobenzene if substitution pattern allows, otherwise strict containment is required.

  • Catalyst Addition: Cool to 0-5°C. Portion-wise add anhydrous

    
     (2.5 equiv). Exothermic!
    
  • Reaction: Allow to warm to RT, then heat to 50°C for 4 hours.

  • Quench: Pour reaction mixture slowly onto ice/HCl mixture.

  • Isolation: Extract with Ethyl Acetate. Wash with brine.

  • Isomer Purge: The crude solid often contains 5-10% of the wrong isomer. Recrystallize from Toluene/Heptane. The target molecule is less soluble and crystallizes first.

Purification & Pd Removal Workflow (Graphviz)

For Protocol A, removing Palladium is the most critical quality step. The following workflow ensures compliance with ICH Q3D guidelines.

Pd_Removal_Workflow Crude Crude Reaction Mixture (Containing Pd species) Filter 1. Filtration (Celite) Remove bulk Pd black Crude->Filter Saponification 2. Saponification Step (LiOH/Water) Filter->Saponification PhaseSplit 3. Phase Split Organic (Impurities) | Aqueous (Product as Salt) Saponification->PhaseSplit Scavenger 4. Add SiliaMetS® Thiol (to Aqueous Phase) PhaseSplit->Scavenger Aqueous Layer Acidification 5. Acidification (HCl) Precipitate Product Scavenger->Acidification Filter Scavenger Final Final Product (< 10 ppm Pd) Acidification->Final

Figure 2: Integrated purification strategy for Palladium removal during the workup phase.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (s, 1H, -COOH)
      
    • 
       8.0 - 7.4 (m, 9H, Aromatic protons)
      
    • 
       4.6 (s, 2H, 
      
      
      
      ). Key Diagnostic Signal: A singlet at ~4.6 ppm confirms the methylene linker is intact and not oxidized to a methine or carbonyl.
  • Mass Spectrometry (ESI-):

    • [M-H]- calculated: 239.07. Found: 239.1.

  • Melting Point:

    • Literature range: 162-164°C.

References

  • Buchwald, S. L., et al.

    
    -Arylation of Ketones."[3] Journal of the American Chemical Society, 2000.[3] 
    
  • Stradiotto, M., et al.

    
    -arylation of Acetone with Aryl Halides."[4] Journal of the American Chemical Society, 2011.[4] 
    
  • Cushman, M., et al. "Condensation of Homophthalic Anhydrides with Carbonyl Compounds." The Journal of Organic Chemistry, 1980.

  • ICH Expert Working Group. "ICH Q3D: Guideline for Elemental Impurities." International Council for Harmonisation, 2019.

Sources

Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 3-(2-Oxo-2-phenylethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-(2-Oxo-2-phenylethyl)benzoic acid, a valuable keto-acid intermediate in pharmaceutical and fine chemical development. We detail a robust, two-step procedure centered around a pivotal Friedel-Crafts acylation reaction. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and optimization strategies. This guide explains the causal logic behind experimental choices, from reagent selection to reaction work-up, ensuring a reproducible and scalable synthesis.

Introduction and Strategic Overview

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution is unparalleled for the preparation of aryl ketones, which are precursors to a vast array of complex molecules.[2][3]

The target molecule, 3-(2-Oxo-2-phenylethyl)benzoic acid (also known as 3-(phenylacetyl)benzoic acid), presents a unique synthetic challenge. The structure contains a deactivating carboxylic acid group, which complicates direct acylation of a benzoic acid substrate. The carboxyl group's electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack, and its Lewis basic oxygen atoms will complex with the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃), effectively quenching the reaction.[4]

Therefore, a direct acylation of phenylacetic acid at the meta-position of a benzoic acid derivative is not feasible. Our strategic approach circumvents this issue by reversing the roles of the reactants. We will employ benzene as the aromatic substrate and utilize an acylating agent derived from a precursor already containing the carboxy-substituted phenyl ring.

The selected synthetic route is a two-step process:

  • Preparation of the Acylating Agent: Synthesis of the reactive acyl chloride, 3-(2-chloro-2-oxoethyl)benzoic acid, from its corresponding dicarboxylic acid, 3-carboxyphenylacetic acid.

  • Friedel-Crafts Acylation: The reaction of benzene with the synthesized acyl chloride in the presence of a stoichiometric amount of aluminum trichloride (AlCl₃) to yield the target product.

This guide provides detailed protocols for each step, alongside mechanistic insights and practical advice for success.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5] Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.

  • Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with the acyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance. This is the rate-limiting step.[6]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This temporarily disrupts the aromaticity of the ring.[5]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[5]

  • Catalyst Complexation: The product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[1] Because this complex is stable under the reaction conditions, the catalyst is not truly regenerated. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is required to drive the reaction to completion. This complex is hydrolyzed during the aqueous work-up to release the final ketone product.[7][8]

Friedel_Crafts_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Product Complexation AcylCl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Benzene Benzene Ring Acylium->Benzene Sigma Arenium Ion (Sigma Complex) Benzene->Sigma + R-C≡O⁺ Product Aryl Ketone (Product) Sigma->Product - H⁺ (via AlCl₄⁻) Prod_AlCl3 Product-AlCl₃ Complex Product->Prod_AlCl3 + AlCl₃ Workflow Figure 2: Experimental Workflow Start 3-Carboxyphenylacetic Acid Step1 Protocol 1: Acyl Chloride Synthesis (Oxalyl Chloride, DCM, cat. DMF) Start->Step1 Intermediate Crude 3-(2-chloro-2-oxoethyl)benzoic acid (Used directly) Step1->Intermediate Step2 Protocol 2: Friedel-Crafts Acylation (Benzene, AlCl₃, Reflux) Intermediate->Step2 Workup Aqueous Work-up (Ice/HCl, Extraction) Step2->Workup CrudeProduct Crude Product Workup->CrudeProduct Step3 Protocol 3: Purification (Recrystallization) CrudeProduct->Step3 FinalProduct Pure 3-(2-Oxo-2-phenylethyl)benzoic Acid Step3->FinalProduct

Sources

Application Notes and Protocols: Cyclization Reactions of 3-(2-Oxo-2-phenylethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Tricyclic Systems

3-(2-Oxo-2-phenylethyl)benzoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring both a carboxylic acid and a ketone linked by a methylene bridge, makes it an ideal precursor for intramolecular cyclization reactions. The primary and most effective transformation it undergoes is an acid-catalyzed intramolecular Friedel-Crafts acylation.[1] This reaction provides a direct and efficient pathway to construct the fluorenone core, specifically yielding 9-oxo-9H-fluorene-4-carboxylic acid.

The fluorenone framework is a privileged scaffold found in numerous compounds with important biological activities and material properties.[2] Fluorenone derivatives are utilized in the development of anticancer, antiviral, and antibiotic agents.[3] Furthermore, their unique photophysical and electronic properties make them valuable components in organic electronics, such as Organic Light Emitting Diodes (OLEDs).[4][5]

This guide provides a detailed exploration of the mechanistic underpinnings, key reagents, and step-by-step protocols for the successful cyclization of 3-(2-Oxo-2-phenylethyl)benzoic acid, empowering researchers to leverage this powerful synthetic transformation.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The cyclization proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by a strong acid catalyst which activates the carboxylic acid, transforming it into a highly reactive electrophile—an acylium ion.[6] The pendant phenyl ring of the phenylethyl moiety then acts as an intramolecular nucleophile, attacking the acylium ion to form a new six-membered ring and a tricyclic system. The final step involves the loss of a proton to restore aromaticity, yielding the stable fluorenone product.[7]

The key steps are:

  • Protonation & Dehydration: The carboxylic acid is protonated by a strong acid catalyst. Subsequent loss of a water molecule generates a resonance-stabilized acylium ion.

  • Intramolecular Electrophilic Attack: The electron-rich phenyl ring attacks the electrophilic acylium ion. This is the ring-closing step.

  • Deprotonation & Aromatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon of the newly formed ring, restoring aromaticity and yielding the final fluorenone product.

Intramolecular_Friedel_Crafts_Acylation sub 3-(2-Oxo-2-phenylethyl)benzoic acid acylium Acylium Ion Intermediate sub->acylium + H⁺ - H₂O sigma Sigma Complex (Non-aromatic) acylium->sigma Intramolecular Attack prod 9-Oxo-9H-fluorene-4-carboxylic acid sigma->prod - H⁺ (Aromatization)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Reagents for Cyclization: A Comparative Overview

The choice of acid catalyst is critical for the success of this transformation. The ideal reagent must be a strong acid and a potent dehydrating agent to facilitate the formation of the acylium ion. Two reagents are predominantly used for this purpose: Polyphosphoric Acid (PPA) and Eaton's Reagent.

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅ in CH₃SO₃H)
Composition A polymeric mixture of phosphoric acids.A solution of phosphorus pentoxide in methanesulfonic acid (typically 7-10 wt%).
Physical State Highly viscous, syrupy liquid at room temp.[8]Mobile, less viscous liquid.[9]
Handling Difficult to stir and transfer at room temperature; requires heating to >60 °C to handle effectively.[8][10]Significantly easier to handle and pour at room temperature.
Reaction Conditions Often requires higher temperatures (100-160 °C) and longer reaction times.[9]Promotes cyclization under milder conditions (e.g., 80-110 °C) with shorter reaction times.
Workup Workup can be challenging due to high viscosity and the exothermic quenching process with ice/water.[8]Simpler workup; the quenched mixture is more mobile and easier to handle.[9]
Yield & Purity Generally provides good yields, but the harsh conditions can sometimes lead to side products.Often results in higher yields and cleaner reaction profiles.[9]

Expert Insight: While PPA is a classic and effective reagent for this cyclization, Eaton's Reagent is now widely considered the superior choice.[8] Its lower viscosity and higher reactivity at milder temperatures simplify the experimental procedure and often lead to improved outcomes. For initial investigations and process scale-up, Eaton's Reagent is the recommended starting point.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization reaction.

Experimental_Workflow prep Reagent Preparation & Setup reaction Reaction Execution (Heating & Stirring) prep->reaction monitor Monitoring (TLC / HPLC) reaction->monitor monitor->reaction If incomplete workup Quenching & Extraction monitor->workup If complete purify Purification (Crystallization / Chromatography) workup->purify

Sources

Application Note: Modular Synthesis of 3-(2-Oxo-2-phenylethyl)benzoic Acid Scaffolds via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-(2-oxo-2-phenylethyl)benzoic acid scaffold (a meta-substituted deoxybenzoin derivative) represents a privileged pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[1][2] Its synthesis poses a specific chemoselective challenge: constructing a C(sp³)–C(sp²) bond between an enolizable ketone and a benzoic acid core without compromising the carboxylic acid functionality.[1]

While traditional Friedel-Crafts alkylation often yields inseparable ortho/para mixtures, Palladium-catalyzed


-arylation  offers a regiospecific solution.[1][2] This guide details the optimized cross-coupling protocols to synthesize this core, prioritizing the Xantphos/Pd  catalytic system for its exceptional ability to promote mono-arylation over bis-arylation.[1]
Retrosynthetic Logic

To ensure reproducibility and high yields, we utilize a "Protect-Couple-Deprotect" strategy.[1][2] Direct coupling of free carboxylic acids in


-arylation is mechanistically fraught due to catalyst poisoning by carboxylates and base consumption.[1]

Retrosynthesis cluster_precursors Coupling Partners target TARGET: 3-(2-Oxo-2-phenylethyl)benzoic acid ester INTERMEDIATE: Methyl 3-(2-oxo-2-phenylethyl)benzoate target->ester Hydrolysis (LiOH/THF) acetophenone Acetophenone (Nucleophile) ester->acetophenone Pd-Cat. alpha-Arylation bromoester Methyl 3-bromobenzoate (Electrophile) ester->bromoester

Figure 1: Retrosynthetic disconnection strategy relying on ester protection to bypass acid-base incompatibility during the critical C-C bond formation.[1][2]

Critical Parameter Optimization

The Catalyst System: Why Xantphos?

For the coupling of acetophenones with electron-deficient aryl halides (like benzoates), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is the superior ligand choice over BINAP or DPPF.[1][2]

  • Mechanistic Insight: Xantphos has a wide bite angle (~111°).[1] This geometry enforces a reductive elimination step that is fast enough to prevent

    
    -hydride elimination (a common side reaction) but controlled enough to favor mono-arylation over bis-arylation.[1]
    
  • Source: J. Am. Chem. Soc.[1][3][4][5] 2002, 124, 6043 (Buchwald); Org.[1][2] Lett. 2008, 10, 1549 (Hartwig).[1][2][3]

Base Selection & The "Free Acid" Trap

Do not use free benzoic acids in this reaction.

  • The Problem: Standard bases for

    
    -arylation (
    
    
    
    , KHMDS,
    
    
    ) will instantly deprotonate the carboxylic acid (
    
    
    ~4).[1][2] The resulting carboxylate anion can coordinate to the Pd(II) intermediate, displacing the phosphine ligand and arresting the catalytic cycle (catalyst poisoning).[1]
  • The Solution: Use the methyl ester derivative.[1] It is stable under the mild basic conditions of the coupling and easily hydrolyzed post-reaction.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(2-oxo-2-phenylethyl)benzoate

Objective: Construct the core skeleton via Pd-catalyzed


-arylation.

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv, 215 mg, 1.0 mmol)[1][2]

  • Acetophenone (1.2 equiv, 144 mg, 1.2 mmol)[1][2]

  • 
     (1.5 mol%, 14 mg)[1][2]
    
  • Xantphos (4.5 mol%, 26 mg)[1][2]

  • 
     (1.5 equiv, 488 mg) – Preferred over 
    
    
    
    for ester tolerance.[1][2]
  • Solvent: 1,4-Dioxane (anhydrous, 4 mL)

Step-by-Step Workflow:

  • Pre-Complexation (Critical for Activity):

    • In a glovebox or under Argon flow, add

      
      , Xantphos, and 1 mL of dioxane to a flame-dried Schlenk tube.
      
    • Stir at RT for 5 minutes. The solution should turn from dark purple to a reddish-orange, indicating active catalyst formation (

      
      ).[1][2]
      
  • Substrate Addition:

    • Add solid

      
       and Methyl 3-bromobenzoate to the tube.
      
    • Add Acetophenone and the remaining 3 mL of dioxane.

  • Reaction:

    • Seal the tube (Teflon screw cap).[1]

    • Heat to 80°C for 12–16 hours. Note: Higher temperatures (>100°C) may promote ester cleavage or Claisen condensation side-reactions.[1][2]

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Flash chromatography (Hexanes:EtOAc, gradient 95:5 to 80:20).[1][2]

    • Target QC: Product is typically a white/off-white solid.[1] Confirm by ¹H NMR (Look for methylene singlet

      
       ~4.3 ppm).[1][2]
      

Workflow Step1 1. Pre-complexation Pd2(dba)3 + Xantphos (5 min, RT) Step2 2. Substrate Load Add Ar-Br, Ketone, Cs2CO3 Step1->Step2 Step3 3. Heating 80°C, 12-16h (Argon atm) Step2->Step3 Step4 4. Filtration Celite Pad (Remove Pd black) Step3->Step4 Step5 5. Isolation Flash Column Step4->Step5

Figure 2: Operational workflow for the


-arylation protocol.
Protocol B: Hydrolysis to Free Acid

Objective: Reveal the carboxylic acid moiety without degrading the ketone.

  • Dissolve the ester from Protocol A (1.0 equiv) in THF:Water (3:1 ratio).[1]

  • Add LiOH·H₂O (2.0 equiv).[1][2]

  • Stir at RT for 4 hours. Avoid heating to prevent retro-Claisen fragmentation.[1]

  • Acidification: Carefully adjust pH to ~3 with 1N HCl. The product often precipitates; otherwise, extract with EtOAc.[2]

Protocol C: Suzuki-Miyaura Diversification (Optional)

Objective: If the user intends to functionalize the scaffold further (e.g., if the starting acetophenone had a chloro-substituent), standard Suzuki conditions must be modified to tolerate the ketone.[1][2]

  • Catalyst:

    
     (3 mol%)[1][2]
    
  • Base:

    
     (2.0 equiv) – Gentler than carbonates, preserves enolizable ketones.[1][2]
    
  • Solvent: DME:Water (4:1).[1][2]

  • Temp: 80°C.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning or inactive catalyst.[1][2]Ensure solvent is degassed (sparge with Ar for 15 min).[1] Pre-stir Pd/Ligand as described in Step 1.
Bis-arylation (impurity) Excess electrophile or wrong ligand.[1][2]Ensure Acetophenone is in slight excess (1.2 equiv).[1][2] Strictly use Xantphos (wide bite angle).
Dehalogenation of Ar-Br

-Hydride elimination.[1]
Lower temperature to 70°C. Ensure anhydrous solvents (water promotes reduction).[1][2]
Ester Hydrolysis during Coupling Wet base/solvent.[1]Use anhydrous

(dried in oven) and anhydrous Dioxane.
Analytical Checkpoints
  • ¹H NMR (CDCl₃):

    • Methylene Bridge: Singlet at

      
       4.3–4.5 ppm (2H).[1][2]
      
    • Ester Methyl: Singlet at

      
       3.9 ppm (3H) – Disappears after Protocol B.[1][2]
      
    • Aromatic Region: Distinct patterns for the meta-substituted ring (triplet, doublet, doublet, singlet).[1][2]

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[2] Synthesis of Heterocycles via Pd-Catalyzed C-N Bond-Forming Reactions.[1][4] Journal of the American Chemical Society, 122(7), 1360–1370.[2] Link(Foundational work on Xantphos utility).[1][2]

  • Culkin, D. A., & Hartwig, J. F. (2003).[1][2] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research, 36(4), 234–245.[2] Link(Review of mechanism and ligand effects).[1][2]
    
  • Hama, T., & Hartwig, J. F. (2008).[1][2][3] Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552.[1][2][3] Link(Specifics on ester compatibility).
    
  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link(General Suzuki conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Oxo-2-phenylethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-(2-Oxo-2-phenylethyl)benzoic acid via recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Fundamental Principles of Solvent Selection

The success of any recrystallization hinges on the judicious choice of a solvent or solvent system. The ideal solvent for 3-(2-Oxo-2-phenylethyl)benzoic acid should exhibit a steep solubility curve: high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.

Analyzing the Target Molecule:

3-(2-Oxo-2-phenylethyl)benzoic acid is a molecule of intermediate polarity. Its structure contains:

  • A polar carboxylic acid group (-COOH) , which is capable of strong hydrogen bonding. This functional group favors polar protic solvents.

  • Two aromatic rings and a ketone group , which contribute to its non-polar character and make it soluble in various organic solvents.

This dual nature suggests that a single solvent of intermediate polarity or a binary mixed-solvent system will likely provide the best results. The principle of "like dissolves like" is a foundational concept in selecting a starting point for solvent screening.[1]

Section 2: Recommended Solvent Systems & Screening Protocol

Based on the structure of the target compound and established chemical principles, several solvent systems are recommended for evaluation. A small-scale screening experiment is the most efficient method to determine the optimal choice for your specific sample, as impurity profiles can slightly alter solubility characteristics.

Data Presentation: Solvent Suitability for 3-(2-Oxo-2-phenylethyl)benzoic Acid
Solvent SystemTypeBoiling Point (°C)Rationale & Suitability Notes
Ethanol/Water Mixed (Polar/Polar)78-100Primary Recommendation. Ethanol should readily dissolve the compound, while water acts as an effective anti-solvent. This system offers a wide polarity range and is excellent for compounds with hydrogen bonding capabilities.[1][2]
Ethyl Acetate/Hexane Mixed (Mid-Polar/Non-Polar)69-77Excellent Alternative. Ethyl acetate is a good solvent for moderately polar compounds.[3] Hexane or heptane serves as a non-polar anti-solvent, often yielding high-quality crystals.[4]
Acetone Single (Polar Aprotic)56May be too effective a solvent, potentially leading to low recovery. However, its ability to dissolve ketones makes it worth screening.[3] Could be paired with an anti-solvent like hexane.
Isopropanol Single (Polar Protic)82Similar to ethanol, it offers good solvating power for the carboxylic acid moiety. Its higher boiling point can be advantageous for dissolving less soluble impurities.
Water Single (Polar Protic)100Unlikely to be effective alone due to the large non-polar backbone of the molecule.[3] Benzoic acid itself is recrystallized from hot water, but the larger phenylethyl group significantly reduces aqueous solubility.[5][6][7]
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for rapid assessment of multiple solvents using minimal material.

  • Preparation: Place approximately 20-30 mg of your crude 3-(2-Oxo-2-phenylethyl)benzoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, acetone) dropwise, swirling after each addition.

    • Observation A: If the compound dissolves readily at room temperature in a small volume (e.g., <0.5 mL), the solvent is likely too good and will result in poor recovery. Note this and consider it for a mixed-solvent system.

    • Observation B: If the compound is largely insoluble, proceed to the next step. This is a promising sign.

  • Hot Solvent Test: Gently heat the test tubes containing the insoluble compound in a sand or water bath. Continue adding the same solvent dropwise until the solid just dissolves.

    • Scientist's Note: It is crucial to add the minimum amount of hot solvent required for dissolution to ensure the solution is saturated, which is essential for good crystal recovery upon cooling.[1]

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large number of well-formed crystals when cold.

Section 3: Standard Recrystallization Protocols

Once an optimal solvent system is identified, proceed with the bulk purification using one of the following detailed protocols.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude 3-(2-Oxo-2-phenylethyl)benzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step is critical for obtaining a highly pure final product.

  • Induce Saturation: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add a small amount of isopropanol to the crude solid. Heat the mixture to boiling. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described above.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold isopropanol.

  • Drying: Dry the crystals to a constant weight.

Section 4: Troubleshooting Guide

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how can I fix it?

A: Oiling out occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. It can also happen if the boiling point of the solvent is too high.

  • Immediate Fix: Reheat the solution to dissolve the oil. Add 10-20% more solvent, which will lower the saturation point. Then, allow the solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also help promote crystallization over oiling.

  • Long-Term Solution: Choose a lower-boiling point solvent or a different solvent system altogether. If using a mixed-solvent system, you may have added too much anti-solvent too quickly; try adding it more slowly while vigorously stirring the hot solution.

Q2: My crystal recovery is very low. What are the most common causes?

A: This is one of the most frequent issues and typically stems from one of four causes:

  • Excess Solvent: Too much solvent was used during the dissolution step, preventing the solution from becoming saturated upon cooling. To recover more product, you can boil off some of the solvent to concentrate the solution and attempt recrystallization again.

  • Premature Crystallization: If using hot filtration, the compound may have crystallized in the funnel. Ensure your filtration apparatus is pre-heated and that you use a fluted filter paper for rapid filtration.

  • Incomplete Cooling: The solution was not cooled for a sufficient amount of time or to a low enough temperature. Ensure the flask spends adequate time in an ice bath.

  • Inappropriate Solvent: The compound may still be too soluble in the chosen solvent even when cold. A different solvent or solvent/anti-solvent ratio is required.

Q3: The recovered crystals are colored or still show impurities on a TLC plate. What should I do?

A: This indicates that impurities were not successfully removed.

  • For Insoluble Impurities (e.g., dust, catalysts): You likely skipped the hot filtration step. Re-dissolve the crystals and perform a hot gravity filtration.

  • For Soluble Impurities: The impurity has similar solubility properties to your compound in the chosen solvent. You must select a different solvent system—one in which the impurity is either very soluble (and stays in the mother liquor) or very insoluble (and can be removed by hot filtration). A second recrystallization in a different, well-chosen solvent is often necessary. Activated charcoal can sometimes be used to remove colored impurities, but should be used judiciously as it can also adsorb your product.

Q4: Crystallization will not start, even after cooling in an ice bath. How can I induce it?

A: A supersaturated solution may need a nucleation site to begin crystallization.

  • Scratch Method: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.

  • Seed Crystal: If you have a small crystal of pure product, add it to the cold solution. This "seed" will act as a template for crystal growth.

  • Further Cooling: Try a colder bath (e.g., dry ice/acetone) if the solvent's freezing point allows.

  • Concentration: As a last resort, evaporate a small amount of the solvent and try cooling again.

Section 5: Frequently Asked Questions (FAQs)

Q: How do I assess the purity of my final product?

A: The most common methods are melting point analysis and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. On a TLC plate, a pure compound should ideally show a single spot.

Q: Can I get more product from the filtrate (mother liquor)?

A: Yes. The filtrate contains dissolved product. By concentrating the filtrate (boiling off some solvent) and re-cooling, you can often obtain a "second crop" of crystals. Be aware that this second crop is typically less pure than the first and may require a separate re-purification.

Q: What is the purpose of washing the crystals on the filter paper?

A: The surfaces of your collected crystals are coated with the mother liquor, which still contains dissolved impurities. A quick wash with a small amount of ice-cold solvent will rinse these impurities away without dissolving a significant amount of your desired product. Using warm or room-temperature solvent will lead to yield loss.

Section 6: Visual Workflow for Recrystallization & Troubleshooting

This diagram outlines the logical decision-making process for developing a successful recrystallization protocol.

Recrystallization_Workflow cluster_start Phase 1: Solvent Screening cluster_protocol Phase 2: Bulk Recrystallization cluster_troubleshoot Phase 3: Troubleshooting Start Start: Crude Product (20-30mg) Test_Cold Add Solvent (0.5 mL) at Room Temp Start->Test_Cold Test_Hot Heat & Add Min. Solvent Until Dissolved Test_Cold->Test_Hot Insoluble Evaluate Evaluate Crystal Yield Test_Cold->Evaluate Soluble (-> Use as 'Good' Solvent in Mixed System) Cool Cool Slowly, Then Ice Bath Test_Hot->Cool Cool->Evaluate Evaluate->Start Poor Yield (Try New Solvent) Bulk_Dissolve Dissolve Crude Product in Minimum Hot Solvent Evaluate->Bulk_Dissolve Good Yield (Proceed to Bulk) Hot_Filt Hot Filtration (If Insoluble Impurities) Bulk_Dissolve->Hot_Filt Crystallize Cool Slowly to Induce Crystallization Hot_Filt->Crystallize Isolate Isolate via Vacuum Filtration & Wash with Cold Solvent Crystallize->Isolate Dry Dry Crystals Isolate->Dry Problem Problem Encountered? Dry->Problem Check Purity Problem->Isolate No (Success) -> Collect 2nd Crop? Oiling Oiling Out Problem->Oiling Yes (Oiling) Low_Yield Low Yield Problem->Low_Yield Yes (Low Yield) Impure Impure Product Problem->Impure Yes (Impure) Fix_Oiling Re-heat, Add More Solvent, Cool Slower Oiling->Fix_Oiling Fix_Yield Concentrate Filtrate, Check Solvent Choice Low_Yield->Fix_Yield Fix_Impure Re-crystallize in Different Solvent Impure->Fix_Impure Fix_Oiling->Bulk_Dissolve Fix_Yield->Bulk_Dissolve Fix_Impure->Start

Caption: Decision workflow for solvent selection and troubleshooting.

References

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubChem. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2016). How to determine the benzoic acid solubility in water. Quora. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Various Authors. (2024). What's the best solvent to remove these crystals and recrystallize it?. Reddit. Available at: [Link]

  • Unknown Author. COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]

  • Zhang, C., et al. The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • Solubility of Things. Benzoic Acid. Available at: [Link]

  • Zhang, C., et al. Solubility comparison in ethyl acetate. ResearchGate. Available at: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • Delgado, D. R., et al. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. Available at: [Link]

  • Pires, M. A., & Franco, R. W. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • NIST. Benzoic acid, 2-phenylethyl ester. NIST WebBook. Available at: [Link]

  • Shayan, A., et al. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available at: [Link]

  • Cheng, W., et al. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. ResearchGate. Available at: [Link]

  • Sciencemadness Wiki. Benzoic acid. Available at: [Link]

  • PubChem. 3-(2-Oxoethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NOP. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]

  • PrepChem.com. Preparation of benzoic acid. Available at: [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. Available at: [Link]

  • Acree, W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]

Sources

Removing unreacted starting materials from 3-(2-Oxo-2-phenylethyl)benzoic acid crude

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals facing challenges in purifying crude 3-(2-Oxo-2-phenylethyl)benzoic acid. Our focus is on the effective removal of unreacted starting materials and other common impurities. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a crude sample of 3-(2-Oxo-2-phenylethyl)benzoic acid?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, most syntheses result in two primary categories of unreacted starting materials:

  • Neutral Organic Impurities: These are starting materials that lack an acidic or basic functional group. A common example would be a phenacyl derivative like acetophenone or 2-bromo-1-phenylethanone. These compounds will not react with aqueous base during an extraction.

  • Acidic Organic Impurities: If the synthesis involves another carboxylic acid (e.g., a substituted benzoic acid), it may remain in the crude mixture. These impurities share similar chemical properties with the target compound, making them more challenging to remove via simple extraction.

Q2: What is the core principle for separating the desired product from neutral starting materials?

The separation hinges on the significant difference in acidity between the product and the neutral impurities. 3-(2-Oxo-2-phenylethyl)benzoic acid contains a carboxylic acid functional group, which is readily deprotonated by a base. This chemical transformation is the cornerstone of the purification strategy.[1][2]

The process, known as acid-base extraction , works as follows:

  • The carboxylic acid is converted into its corresponding carboxylate salt using an aqueous basic solution (e.g., sodium bicarbonate).[3]

  • This salt is ionic and therefore highly soluble in the aqueous layer.[1]

  • Neutral organic impurities, lacking an acidic proton, remain uncharged and stay dissolved in the water-immiscible organic solvent.[2][4]

  • By separating the aqueous and organic layers, a clean separation of the product from neutral contaminants is achieved.

Q3: Why is my final product yield unexpectedly low after purification?

Low yield is a common issue that can often be traced to specific steps in the purification protocol. Consider these potential causes:

  • Incomplete Extraction: The carboxylic acid may not have been fully converted to its salt. This can happen if an insufficient amount of base was used or if the two layers were not mixed thoroughly enough. Perform multiple extractions (e.g., 3 washes) with the basic solution to ensure complete transfer to the aqueous phase.

  • Incomplete Precipitation: After isolating the aqueous layer, the product is recovered by re-acidification. If not enough strong acid (like HCl) is added, the solution will not be sufficiently acidic to fully protonate the carboxylate salt back to the neutral, water-insoluble carboxylic acid. Always test the aqueous phase with pH paper to ensure it is strongly acidic (pH 1-2) before filtration.[4][5]

  • Product Solubility: Although the protonated carboxylic acid has low solubility in cold water, it is not zero.[6] Washing the final filtered product with excessive amounts of cold solvent can lead to loss of material. Use a minimal amount of ice-cold solvent for washing.

  • Premature Crystallization: If a hot solution is cooled too rapidly during recrystallization, the product may crash out of solution, trapping impurities and leading to both low purity and inaccurate yield assessment.[7]

Q4: The product that precipitated after acidification is an oil or a sticky solid, not a crystalline powder. What should I do?

This phenomenon, known as "oiling out," occurs when a solid melts in the recrystallization solvent or precipitates above its melting point. It can also be caused by the presence of significant impurities which depress the melting point.

Troubleshooting Steps:

  • Re-dissolve: Add a small amount of a suitable organic solvent (like ethyl acetate) to dissolve the oil. Treat this new solution as your crude product and re-attempt the purification, perhaps by recrystallization from a different solvent system.

  • Scratch the Flask: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution. This "seed" can induce crystallization.[8]

  • Change the Solvent System: Your current solvent may be unsuitable. For recrystallization, try a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Troubleshooting Guide for Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Layers (Emulsion) During Extraction • The solutions were shaken too vigorously.• The concentration of the crude product is too high.• Allow the separatory funnel to stand undisturbed for a longer period.• Gently swirl the funnel instead of shaking vigorously.• Add a small amount of brine (saturated aq. NaCl solution) to disrupt the emulsion by increasing the ionic strength of the aqueous phase.• Dilute the organic layer with more solvent.
No Precipitate Forms After Acidifying the Aqueous Layer • Insufficient acid was added; the carboxylate salt remains dissolved.• The product concentration is very low.• The product is more soluble in water than expected.• Add more concentrated HCl dropwise while stirring. Check the pH with litmus or pH paper to confirm a pH of 1-2.[4]• Cool the solution in an ice bath to decrease the product's solubility.[8]• If the product is still not precipitating, it may need to be extracted back into an organic solvent (e.g., three portions of ethyl acetate), dried over Na₂SO₄ or MgSO₄, and the solvent evaporated.[3]
Recrystallized Product is Still Impure (e.g., off-color or broad melting point) • The solution was cooled too quickly, trapping impurities.• An unsuitable recrystallization solvent was used.• The impurity has very similar solubility properties to the product.• Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.[7]• Perform a second recrystallization using a different solvent or a solvent pair.• If colored impurities persist, consider adding a small amount of activated charcoal to the hot solution before filtration (note: this can reduce yield).[9]

Experimental Protocols & Workflows

Data Summary: Key Compounds
CompoundStructureMolar Mass ( g/mol )AcidityExpected Layer (Acid-Base Extraction)
3-(2-Oxo-2-phenylethyl)benzoic acid (Product)

240.25Acidic (Carboxylic Acid)Aqueous Layer (as sodium salt)
Acetophenone (Potential Impurity) 120.15Neutral Organic Layer
2-Bromo-1-phenylethanone (Potential Impurity) 199.05Neutral Organic Layer

(Note: Structures are illustrative. Please refer to chemical databases for precise representations.)

Workflow 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral starting materials.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation cluster_3 Waste Stream a Crude Product b Add Ethyl Acetate (or DCM) a->b c Transfer to Separatory Funnel b->c d Add Saturated aq. NaHCO₃ c->d e Shake Gently & Separate Layers d->e f Collect Aqueous Layer e->f Product Salt k Organic Layer (Contains Neutral Impurities) e->k Impurities g Cool in Ice Bath f->g h Acidify with conc. HCl to pH ~2 g->h i Collect Precipitate via Vacuum Filtration h->i j Pure Product i->j

Caption: Workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (~20 mL).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.[10]

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Note: If using DCM, the organic layer is on the bottom. If using ethyl acetate, it is on top.

  • Repeat Wash: Repeat the extraction (steps 3-4) on the organic layer two more times, combining all aqueous extracts into the same Erlenmeyer flask. This ensures complete extraction of the acidic product.

  • Isolate Product: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until no more precipitate forms.

  • Confirm Acidity: Check the solution with pH paper to ensure it is strongly acidic (pH 1-2).[4]

  • Filtration: Collect the white precipitate using vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Allow the purified solid to air-dry completely on the filter paper or in a desiccator.

Workflow 2: Purification by Recrystallization

This method is ideal for removing impurities with different solubility profiles or as a final polishing step after extraction.[7][11][12]

G a Place Crude Solid in Flask b Add Minimal Hot Solvent to Just Dissolve Solid a->b c Allow to Cool Slowly & Undisturbed to RT b->c d Cool Further in Ice Bath c->d e Collect Crystals by Vacuum Filtration d->e f Wash with Ice-Cold Solvent e->f g Dry Crystals f->g h Pure Crystalline Product g->h

Caption: General workflow for purification via recrystallization.

Detailed Steps:

  • Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold. Water or an ethanol/water mixture are good starting points for this compound.[8][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solvent is boiling. Continue to add small portions of hot solvent until the solid just dissolves completely.[11]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[8]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[11]

  • Washing: While the crystals are in the funnel, wash them with a very small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals completely before determining the final mass and assessing purity (e.g., by melting point).

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. (1958).
  • Wellesley College. (n.d.). Recrystallization 2. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Towson University. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • PubMed. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

  • Google Patents. (1978).
  • Patsnap. (2024). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. [Link]

  • Google Patents. (1974).
  • ResearchGate. (2018). The solubility of benzoic acid in seven solvents. [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • ResearchGate. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • Reddit. (2021). The question was how would you prepare benzoic acid from 2-phenylethanol.... r/OrganicChemistry. [Link]

  • ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. [Link]

  • ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. [Link]

  • LibreTexts Chemistry. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • LibreTexts Chemistry. (2023). 3.2: Purification of Products. [Link]

  • Google Patents. (1972).
  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-(2-Oxo-2-phenylethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS Profiling: 3-(2-Oxo-2-phenylethyl)benzoic Acid Technical Guide for Structural Elucidation & Method Selection

Executive Summary

The Challenge: 3-(2-Oxo-2-phenylethyl)benzoic acid (MW 240.25 Da), often encountered as a synthetic intermediate or oxidative metabolite of aryl-propionic acid NSAIDs (e.g., Ketoprofen analogs), presents a dual analytical challenge. Its carboxylic acid moiety causes peak tailing and low sensitivity in native Gas Chromatography (GC), while its isomeric potential (vs. 2- or 4-substituted analogs) complicates identification in Liquid Chromatography (LC).

The Solution: This guide compares the two dominant fragmentation workflows—Electron Impact (EI) via GC-MS (requiring derivatization) and Electrospray Ionization (ESI) via LC-MS/MS —to determine the optimal approach for your specific matrix (synthesis verification vs. biological trace analysis).

Structural Analysis & Fragmentation Mechanics

To interpret the mass spectrum, we must first deconstruct the lability of the molecule's bonds.

  • Molecule: 3-(2-Oxo-2-phenylethyl)benzoic acid

  • Formula:

    
    
    
  • Exact Mass: 240.0786 Da

Primary Cleavage Zones
  • Zone A (The "Benzoyl" Break): The bond between the carbonyl carbon and the methylene linker is the most fragile under high-energy (70 eV) impact, yielding the stable acylium ion.

  • Zone B (The Acid Loss): The carboxylic acid group is prone to neutral loss of

    
     (in ESI) or 
    
    
    
    (in EI).
  • Zone C (The Isomer Filter): The meta-substitution (3-position) prevents the "ortho-effect" water elimination seen in 2-substituted isomers, serving as a key diagnostic filter.

Visualization: Fragmentation Pathways (DOT)

FragmentationPathways cluster_legend Legend Parent Parent Molecule [M+H]+ (ESI) m/z 241 [M]+. (EI) m/z 240 Ion223 Dehydrated Ion [M+H - H2O]+ m/z 223 Parent->Ion223 ESI (+): Loss of Water (Ortho-effect absent) Ion195 Decarboxylated [M-H - CO2]- m/z 195 (Neg Mode) Parent->Ion195 ESI (-): In-source CID Ion105 Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) Parent->Ion105 EI (70eV): Alpha Cleavage Dominant Ion135 Carboxybenzyl Cation [HOOC-Ph-CH2]+ m/z 135 Parent->Ion135 EI: Charge Retention on Acid Ring Ion77 Phenyl Cation [C6H5]+ m/z 77 Ion105->Ion77 EI: Loss of CO (-28) key Solid Line = EI Pathway Dashed Line = ESI Pathway

Figure 1: Comparative fragmentation tree highlighting the divergence between EI (structural fingerprinting) and ESI (molecular weight confirmation).

Comparative Guide: Method A vs. Method B

Method A: GC-MS (Electron Impact)

Best for: Purity analysis, synthesis verification, and library matching.

The Protocol Requirement: Native analysis is not recommended due to the polar carboxylic acid. Methyl ester derivatization is mandatory for reproducible fragmentation.

  • Derivatized Parent (

    
    ):  Methyl 3-(2-oxo-2-phenylethyl)benzoate (
    
    
    
    254).
  • Key Fragment (

    
     105):  The base peak will be 
    
    
    
    . This is non-specific (shared by all benzoyl compounds) but extremely sensitive.
  • Diagnostic Fragment (

    
     149):  The methoxy-carbonyl-benzyl cation (
    
    
    
    ). This confirms the acid moiety is intact and on the ring.
Method B: LC-QTOF-MS (Electrospray Ionization)

Best for: Biological matrices (plasma/urine), metabolite tracking, and isomer differentiation.

  • Ionization Mode: Negative Mode (

    
    ) is often superior for benzoic acids due to the stability of the carboxylate anion.
    
  • Key Transition:

    
     (Loss of 
    
    
    
    ). This is a highly specific transition for Multiple Reaction Monitoring (MRM).
  • Isomer Logic:

    • 2-isomer: Shows intense

      
       due to interaction between the acid and the ketone (pseudo-ring closure).
      
    • 3-isomer (Target): Shows weak/negligible water loss compared to the 2-isomer.

Performance Comparison Matrix
FeatureMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (Native)
Preparation High (Requires Methylation/Silylation)Low (Dilute & Shoot)
LOD (Sensitivity) ~10 ng/mL (SIM Mode)< 0.5 ng/mL (MRM Mode)
Structural Data Rich. Full fingerprint (NIST matchable).Sparse. Soft ionization yields mostly molecular ions.
Specificity Medium (Relies on retention time + 105 ion).High (MS/MS transitions unique to acid loss).
Throughput Low (30 min run + prep).High (5-10 min run).

Detailed Experimental Protocols

Protocol A: Derivatization for GC-MS (Methylation)

Why this works: Converts the involatile acid to a volatile methyl ester, preventing column adsorption.

  • Dissolve: 1 mg sample in 0.5 mL Methanol.

  • Catalyze: Add 100 µL

    
    -Methanol (14%) or 
    
    
    
    (catalytic).
  • Heat: Incubate at 60°C for 15 minutes.

  • Extract: Add 0.5 mL Hexane and 0.5 mL Water. Vortex.

  • Inject: Inject 1 µL of the top Hexane layer into GC.

    • Inlet: 250°C, Split 1:10.

    • Column: DB-5MS or equivalent.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
Protocol B: LC-MS/MS Optimization (Direct Infusion)

Why this works: Optimizes collision energy (CE) to maximize the diagnostic decarboxylation fragment.

  • Source: ESI Negative Mode.

  • Flow: 10 µL/min (Infusion).

  • Tune Parameters:

    • Capillary: 2.5 kV (Low voltage prevents arcing).

    • Cone Voltage: 20 V (Keep low to preserve parent 239).

    • Desolvation Temp: 350°C.[1]

  • MS/MS Ramp:

    • Select Precursor:

      
       239.1.
      
    • Ramp Collision Energy (CE): 10 to 40 eV.[1]

    • Target: Maximize

      
       195 (Product).
      
    • Note: If

      
       105 appears in negative mode, it indicates high-energy fragmentation; reduce CE for quantification stability.
      

Workflow Decision Diagram

Use this logic gate to select the correct instrument for your analytical goal.

DecisionMatrix Start Start: Sample Type Goal Analytical Goal? Start->Goal Pure Pure Powder / Synthesis Goal->Pure Structural ID Bio Plasma / Urine / Trace Goal->Bio Quantification GC GC-MS (EI) Requires Derivatization Pure->GC Protocol A LC LC-MS/MS (ESI-) Native Analysis Bio->LC Protocol B Fingerprint Outcome: Spectral Library Match (NIST) GC->Fingerprint Quant Outcome: Sub-ng/mL Quant (MRM 239->195) LC->Quant

Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on EI fragmentation mechanisms, specifically alpha-cleavage in ketones).

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Reference for benzoyl and benzoic acid fragmentation patterns).

  • Castillo, M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Royal Society of Chemistry. (Mechanisms of decarboxylation in negative mode ESI).

  • Leis, H. J., et al. (1998). "Gas chromatographic-mass spectrometric determination of ketoprofen and its metabolites." Journal of Chromatography B. (Provides comparative data for structurally homologous aryl-propionic acids).

Sources

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